(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c8-7(11)10-3-5-1-9-2-6(5)4-10/h5-6,9H,1-4H2,(H2,8,11)/t5-,6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZHWFFBWRCHAP-OLQVQODUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN(C[C@@H]2CN1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide , also referred to as cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole , is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological properties, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 212.29 g/mol. Its structure features a hexahydropyrrolo core, which is significant for its interaction with biological targets.
Research indicates that compounds related to hexahydropyrrolo structures often exhibit activity as non-peptide agonists at neuropeptide receptors. Specifically, studies have shown that derivatives of this compound can act on the nociceptin/orphanin FQ peptide (NOP) receptor, which is involved in pain modulation and could serve as a target for analgesic drug development .
2. Analgesic Properties
A notable study demonstrated that a related compound exhibited dose-dependent inhibitory effects against mechanical allodynia in a neuropathic pain model. This suggests that this compound could have potential as a new-class analgesic with unique metabolic stability and low binding affinity to hERG potassium ion channels, minimizing cardiotoxicity risks associated with many current analgesics .
3. Antitumor Activity
There is emerging evidence suggesting that hexahydropyrrolo compounds may inhibit heat shock protein 90 (HSP90), a chaperone protein implicated in cancer cell proliferation and survival. Inhibitors of HSP90 have been shown to induce apoptosis in cancer cells by disrupting their protein folding and degradation pathways. The structural characteristics of hexahydropyrrolo compounds make them promising candidates for developing new HSP90 inhibitors that could enhance the efficacy of existing cancer therapies .
Case Studies
A variety of studies have investigated the biological activities of hexahydropyrrolo derivatives:
- Study on Pain Models : A 2010 publication detailed the synthesis and evaluation of a NOP receptor agonist derived from hexahydropyrrolo structures. The compound demonstrated significant efficacy in reducing pain responses in animal models, highlighting its potential therapeutic role in treating chronic pain conditions .
- Anticancer Studies : Research focusing on HSP90 inhibitors has shown that compounds structurally similar to (3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrole can effectively inhibit tumor growth in vitro and in vivo without significant toxicity. This positions them as attractive candidates for further development in oncology .
Data Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
